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1-(1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B6259537
CAS No.: 23585-55-9
M. Wt: 112.13 g/mol
InChI Key: GGPILYBGTQJNOK-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, holds a position of considerable importance in chemistry. numberanalytics.commdpi.com Its unique structure, featuring both a pyrrole-type (proton-donating) and a pyridine-type (proton-accepting) nitrogen atom, imparts a distinct set of chemical properties. mdpi.com This dual nature allows pyrazole to act as both a weak acid and a weak base, and its aromaticity makes it susceptible to electrophilic substitution, typically at the 4-position. globalresearchonline.net

First synthesized in 1889 by Edward Buchner, the pyrazole ring has become a cornerstone in the development of new molecules. mdpi.com Its structural rigidity and the ability to engage in various non-covalent interactions, such as hydrogen bonding, make it an ideal framework for designing compounds with specific three-dimensional orientations. This has led to its widespread use not only in medicine but also in agrochemicals, dyes, and materials science. numberanalytics.comglobalresearchonline.net The first naturally occurring pyrazole, 1-pyrazole-alanine, was isolated from watermelon seeds in 1959, underscoring its presence in the biological realm. orientjchem.org

Overview of Pyrazole Derivatives and their Research Interest

The interest in pyrazole derivatives has grown exponentially over the past few decades, driven by their remarkable diversity of biological activities. researchgate.net Researchers in medicinal chemistry have successfully incorporated the pyrazole moiety into a wide array of therapeutic agents. nih.gov These compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, anticancer, antidiabetic, and neuroprotective properties. globalresearchonline.netresearchgate.net

The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and physical properties. researchgate.net This has led to a continuous stream of research focused on synthesizing novel pyrazole analogs and evaluating their therapeutic potential. mdpi.comresearchgate.net The success of pyrazole-containing drugs has further cemented its status as a critical pharmacophore in modern drug discovery, stimulating ongoing efforts to explore its full potential. researchgate.netijpsr.info

Focus of the Research Outline: 1-(1H-pyrazol-4-yl)ethan-1-ol and Related Analogs

This article will now narrow its focus to a specific, yet representative, member of this class: This compound . While many complex pyrazole derivatives are extensively studied, the properties and applications of simpler structures like this often form the foundational knowledge for more elaborate molecular designs. The discussion will center on its synthesis, chemical characteristics, and the research context provided by its close structural analogs. Understanding these fundamental aspects is crucial for appreciating its potential role as a building block in the synthesis of more complex, biologically active molecules.

Chemical Profile and Synthesis

While dedicated research publications on this compound are not abundant in the literature, its chemical properties can be defined, and its synthesis can be reliably inferred from standard, well-established chemical transformations.

Synthesis: The most direct and common synthetic route to this compound involves the reduction of its corresponding ketone precursor, 1-(1H-pyrazol-4-yl)ethanone . uni.lu This transformation is a fundamental reaction in organic chemistry, typically achieved with high efficiency using a chemical reducing agent.

A standard laboratory procedure would involve dissolving 1-(1H-pyrazol-4-yl)ethanone in a suitable alcoholic solvent, such as methanol (B129727) or ethanol (B145695). A reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄), is then added portion-wise at a controlled temperature, often at 0 °C, to manage the exothermic reaction. The borohydride anion attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a borate-alkoxide intermediate, which is subsequently protonated by the solvent to yield the final secondary alcohol, this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
Structure A pyrazole ring substituted at the 4-position with a 1-hydroxyethyl group.
Precursor 1-(1H-pyrazol-4-yl)ethanone

Research Findings on Related Analogs

Direct biological studies on this compound are limited. However, research on its close structural analogs provides valuable insights into its potential areas of application. By examining compounds where the 1-hydroxyethyl group is slightly modified or replaced, we can infer the potential significance of this scaffold.

(1H-pyrazol-4-yl)methanol: This is a simpler analog with one less methyl group. sigmaaldrich.com It shares the core pyrazole-4-alcohol structure and is used as a building block in the synthesis of more complex molecules.

1-(1H-pyrazol-4-yl)ethan-1-amine: This compound is the amine analog of the title compound, where the hydroxyl group is replaced by an amino group. uni.lu Such amine-containing pyrazoles are of significant interest in medicinal chemistry for their potential to form salts and participate in different biological interactions.

(1-Aryl-1H-pyrazol-4-yl)methanones and their Derivatives: A study on (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone derivatives, which contain a ketone group at the same position as the alcohol in our title compound, showed them to be potent antitubulin agents with significant anti-proliferative activities against tumor cell lines. nih.gov The reduction of the ketone in these structures would yield alcohol analogs structurally related to this compound, suggesting a potential avenue for anticancer research.

The research on these related compounds highlights that the pyrazole-4-yl scaffold bearing a small functionalized sidechain is a recurring motif in the design of bioactive compounds. The hydroxyl group of this compound provides a key site for further chemical modification, for example, through esterification or etherification, to generate libraries of new derivatives for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23585-55-9

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

1-(1H-pyrazol-4-yl)ethanol

InChI

InChI=1S/C5H8N2O/c1-4(8)5-2-6-7-3-5/h2-4,8H,1H3,(H,6,7)

InChI Key

GGPILYBGTQJNOK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNN=C1)O

Purity

93

Origin of Product

United States

Synthetic Methodologies for 1 1h Pyrazol 4 Yl Ethan 1 Ol and Its Derivatives

Strategies for Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is the foundational step in the synthesis of these compounds. Various strategies have been developed, with cyclocondensation and domino reactions being among the most prominent.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This method, often referred to as the Knorr pyrazole synthesis, is highly versatile and allows for the introduction of various substituents onto the pyrazole ring. youtube.com

One common approach involves the condensation of α,β-unsaturated ketones with hydrazine derivatives. nih.gov For instance, the reaction of an α,β-ethylenic ketone with a hydrazine derivative leads to the formation of a pyrazoline, which can then be oxidized to the corresponding pyrazole. nih.gov The choice of hydrazine (e.g., hydrazine hydrate (B1144303) or a substituted hydrazine) influences the substitution pattern of the final pyrazole product. nih.gov

Another widely used strategy is the reaction of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org This method allows for the regioselective synthesis of substituted pyrazoles. nih.gov Variations of this approach include the use of β-ketoesters and enaminones as the 1,3-dicarbonyl equivalent. beilstein-journals.orgnih.gov Multicomponent reactions, where three or more reactants combine in a single step, have also been developed to streamline the synthesis of highly functionalized pyrazoles. beilstein-journals.org

Starting MaterialsReagents and ConditionsProduct TypeReference
α,β-Unsaturated KetonesHydrazine Derivatives, OxidationSubstituted Pyrazoles nih.gov
1,3-Dicarbonyl CompoundsHydrazine DerivativesSubstituted Pyrazoles beilstein-journals.org
Iodochromones, Arylboronic AcidsHydrazine, Suzuki Coupling Conditions3,4-Disubstituted Pyrazoles beilstein-journals.org
EnaminonesHydrazines, Acetic Acid, Ethanol (B145695)Regioselective Substituted Pyrazoles nih.gov

Ring Closure/Ring Opening Domino Reactions

Domino reactions, which involve a cascade of intramolecular transformations, offer an efficient route to complex pyrazole structures. These reactions can lead to the formation of multiple bonds and rings in a single synthetic operation.

An example of this is the synthesis of pyrazole/isoxazole-fused naphthyridine derivatives through a three-component domino reaction. nih.govacs.org This process involves the reaction of an arylglyoxal monohydrate, a 5-amino pyrazole/isoxazole, and an indole (B1671886) in acetic acid, resulting in the formation of two new pyridine (B92270) rings via indole ring opening and double cyclization. nih.govacs.org

Another strategy involves the oxidative ring-opening of 1H-pyrazol-5-amines to form 3-diazenylacrylonitrile derivatives. These intermediates can then undergo nucleophilic addition and domino cyclization to afford complex fused pyrazole systems. researchgate.net

Installation and Modification of the Ethanol Moiety

Once the pyrazole ring is constructed, the next critical step is the introduction and potential modification of the ethanol group at the 4-position.

Reductive Amination Routes

Reductive amination is a powerful method for introducing amine functionalities, which can be precursors to the ethanol group. While direct synthesis of 1-(1H-pyrazol-4-yl)ethan-1-ol via this route is less common, the reductive amination of pyrazole carbaldehydes is a well-established method for creating related amino derivatives. ineosopen.org For example, 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes can undergo reductive amination with various primary and secondary amines using sodium triacetoxyborohydride (B8407120) as the reducing agent. ineosopen.org The resulting amines can potentially be converted to the desired ethanol derivative through subsequent chemical transformations.

Carbonyl Reduction and Hydroxylation Techniques

A more direct approach to installing the ethanol moiety involves the reduction of a corresponding carbonyl group at the 4-position of the pyrazole ring. The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis. wikipedia.orglibretexts.org

For the synthesis of this compound, the corresponding ketone, 1-(1H-pyrazol-4-yl)ethan-1-one, would be the immediate precursor. This ketone can be synthesized through methods such as the Friedel-Crafts acylation of a suitable pyrazole derivative. The subsequent reduction of the ketone to the secondary alcohol can be achieved using various reducing agents. wikipedia.org Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.org For instance, the reduction of (S)-5-acetyl-N-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-1H-pyrazole-3-carboxamide with sodium borohydride in ethanol yields the corresponding ethanol derivative. google.com

Hydroxylation techniques can also be employed to introduce the hydroxyl group. For example, the interaction of pyrazole with hydroxyl radicals, generated from various systems, can lead to the formation of 4-hydroxypyrazole. nih.govmssm.edu While this method directly hydroxylates the pyrazole ring, it may not be regioselective for the formation of the ethanol side chain without a pre-existing ethyl group.

PrecursorReagentProductReference
KetoneSodium BorohydrideSecondary Alcohol google.com
Aldehyde/KetoneLithium Aluminum HydrideAlcohol libretexts.org
Aldehyde/KetoneSodium BorohydrideAlcohol libretexts.org

Functionalization and Derivatization via Cross-Coupling Reactions

Cross-coupling reactions are indispensable tools for the functionalization of the pyrazole ring, allowing for the introduction of a wide array of substituents. rsc.orgresearchgate.net These reactions typically involve a transition-metal catalyst, most commonly palladium, to form new carbon-carbon or carbon-heteroatom bonds. rsc.orgresearchgate.net

Halogenated pyrazoles, particularly iodo- and bromo-pyrazoles, are key precursors for these reactions. nih.gov They can undergo various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, to introduce aryl, alkynyl, and amino groups, respectively. researchgate.netafinitica.com For example, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester can be coupled with 4-bromo-2-chlorobenzonitrile (B136228) in a Suzuki reaction to form a C-C bond. google.com Similarly, 4-iodopyrazoles can be coupled with alcohols in a CuI-catalyzed reaction to form 4-alkoxypyrazoles. nih.gov

Direct C-H functionalization of the pyrazole ring has also emerged as a powerful strategy, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net This approach allows for the direct formation of C-C and C-heteroatom bonds at specific positions on the pyrazole ring. rsc.org

Pyrazole SubstrateCoupling PartnerCatalyst/ReagentsProductReference
Pyrazole TriflatesPhenylacetylene (B144264)Pd(PPh3)2Cl2, CuI, TEA3-(2-phenylethynyl)-1H-pyrazole derivatives researchgate.net
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester4-Bromo-2-chlorobenzonitrileBis(triphenylphosphine)palladium(II) chloride, Na2CO32-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile google.com
4-IodopyrazolesAlcoholsCuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, K-t-BuO4-Alkoxypyrazoles nih.gov
1-(4-Bromophenyl)-1H-pyrazoleAmidesBuchwald-Hartwig amidation conditionsN-(4-(1H-pyrazol-1-yl)phenyl)amides afinitica.com

Palladium-Catalyzed Suzuki Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds from the reaction of aryl halides with arylboronic acids. nih.gov This methodology has been extensively applied to the synthesis of pyrazole derivatives. A general and efficient protocol for the palladium-mediated Suzuki coupling of pyrazole triflates with arylboronic acids has been developed. acs.org The use of palladium catalysts, often in conjunction with specific ligands, facilitates the coupling of various pyrazole substrates. acs.orgrsc.org For instance, the addition of a dppf ligand has been shown to improve product yields by stabilizing the catalyst and preventing its premature decomposition. acs.org

Microwave-assisted Suzuki reactions in aqueous media represent a greener and more efficient approach. nih.gov The use of water-soluble pyridine-pyrazole ligands in conjunction with microwave heating can lead to high yields of the desired products in shorter reaction times. nih.gov The choice of catalyst, ligands, and reaction conditions can be tailored to optimize the synthesis of specific pyrazole-containing compounds. rsc.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki Reactions in Pyrazole Synthesis

Catalyst/LigandSubstratesKey FeaturesReference
PdCl2(dppf)/dppfPyrazole triflates and arylboronic acidsIncreased product yields with additional dppf ligand. acs.org acs.org
Pyridine-Pyrazole/Pd(II)Aryl halides and arylboronic acidsMicrowave-assisted, aqueous media, high yields. nih.gov nih.gov
Bulky bis(pyrazolyl)palladium complexesBromobenzene and phenylboronic acidHigh conversion rates at elevated temperatures. rsc.orgnih.gov rsc.orgnih.gov
Pd-NHC catalysis platformN-acylpyrroles and pyrazolesEnables coupling of planar amides. acs.org acs.org

Sonogashira Coupling Strategies

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool in the synthesis of pyrazole derivatives. mdpi.comnih.gov This reaction is typically catalyzed by a palladium complex and a copper co-catalyst. mdpi.com An efficient method for preparing pyrazoles involves a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. nih.govresearchgate.net This one-step operation allows for the strategic construction of the pyrazole ring. nih.gov

The Sonogashira coupling has been successfully employed in the synthesis of various substituted pyrazoles. For example, 1,3-disubstituted-5-chloro-4-iodopyrazoles can be selectively coupled with phenylacetylene to yield 4-(phenylethynyl)pyrazoles, which can then be cyclized to form thieno[2,3-c]pyrazoles. researchgate.net The choice of catalyst system and reaction conditions is crucial for achieving high yields and selectivity. nih.gov Copper-free Sonogashira reactions have also been developed, offering a milder and more versatile alternative for coupling a variety of aryl bromides and alkynes. nih.gov

Advanced Synthetic Routes for Pyrazolyl-Ethanones and Related Precursors

The synthesis of pyrazolyl-ethanones, key precursors to this compound, often involves classic condensation reactions and modern cycloaddition strategies.

Claisen-Schmidt Condensation in Pyrazole-Chalcone Synthesis

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which are important intermediates in the synthesis of various heterocyclic compounds, including pyrazoles. rsc.orgresearchgate.netnih.gov This reaction involves the base- or acid-catalyzed condensation of an aldehyde with a ketone. rsc.orgyoutube.com The resulting α,β-unsaturated ketones, or chalcones, can then be reacted with hydrazine derivatives to form pyrazolines, which can be subsequently oxidized to pyrazoles. researchgate.net

The reaction conditions for the Claisen-Schmidt condensation can be optimized to achieve high yields and selectivity. rsc.org Solvent-free conditions and the use of solid acid catalysts can offer environmentally friendly and efficient alternatives to traditional methods. rsc.org

N-Alkylation and 1,3-Dipolar Cycloaddition for Hybrid Structures

N-alkylation of pyrazoles is a common strategy for introducing diversity and modifying the properties of the final compound. google.com This can be achieved by reacting the pyrazole with an alkyl halide in the presence of a base. nih.gov

1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings, including pyrazoles. researchgate.netrsc.orgyoutube.com This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, typically an alkyne or an alkene. youtube.com The reaction of nitrile imines with alkynes, for instance, leads to the formation of pyrazoles. youtube.com This method offers a high degree of control over the regioselectivity of the resulting pyrazole. rsc.org A new approach for the synthesis of polyfunctional pyrazolyl-substituted compounds has been developed based on presynthesized pyrazole derivatives prepared by 1,3-dipolar cycloaddition. researchgate.net

Synthesis Optimization and Regioselectivity Considerations

A major challenge in pyrazole synthesis is controlling the regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. acs.orgmdpi.com The reaction can potentially yield two different regioisomers. nih.gov The choice of reactants, catalysts, and reaction conditions plays a crucial role in directing the reaction towards the desired isomer. mdpi.comnih.gov

For instance, in the condensation of 1,3-diketones with arylhydrazines, the regioselectivity can be influenced by the nature of the substituents on both reactants. nih.gov Similarly, in 1,3-dipolar cycloadditions, the regioselectivity can be controlled by the electronic and steric properties of the dipole and the dipolarophile. rsc.orgacs.org Computational studies, such as DFT calculations, can be employed to predict the most stable regioisomer and guide the synthetic strategy. rsc.org The development of regioselective synthetic methods is a key area of research in pyrazole chemistry, enabling the targeted synthesis of specific isomers with desired biological or material properties. ewha.ac.kr

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering precise information about the hydrogen, carbon, and nitrogen frameworks.

Unambiguous Structural Assignment (¹H, ¹³C, ¹⁵N NMR)

Proton (¹H) NMR spectroscopy of 1-(1H-pyrazol-4-yl)ethan-1-ol reveals distinct signals corresponding to each type of proton in the molecule. The protons on the pyrazole (B372694) ring typically appear as singlets in the aromatic region of the spectrum. The methine proton of the ethanol (B145695) substituent gives a quartet, and the methyl protons present as a doublet. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum will show distinct signals for the two carbons of the pyrazole ring, the methine carbon bearing the hydroxyl group, and the methyl carbon. The chemical shifts of the pyrazole carbons are characteristic of this heterocyclic system.

While less common, Nitrogen-15 (¹⁵N) NMR can offer direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. The two nitrogen atoms, one pyrrole-like and the other pyridine-like, will exhibit different chemical shifts, confirming the heterocyclic structure. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound and Related Structures

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrazole C3-H/C5-H~7.5~130-140
Pyrazole C4-~110-120
CH(OH)~4.8 (quartet)~60-70
CH₃~1.5 (doublet)~20-25
OHVariable (broad singlet)-
NHVariable (broad singlet)-

Note: Exact chemical shifts can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of which proton is attached to which carbon. For instance, the signal for the methine proton will correlate with the signal for the methine carbon.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes.

Identification of Characteristic Functional Groups

The IR spectrum of this compound will display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The N-H stretching vibration of the pyrazole ring may also appear in this region, often as a sharper peak. C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic ethanol side chain will be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region. A distinct band corresponding to the C-O stretching of the secondary alcohol will be present around 1050-1150 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the pyrazole ring.

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200-3600 (broad)
N-H (pyrazole)Stretching~3100-3300
C-H (aromatic/aliphatic)Stretching2850-3100
C=C, C=N (pyrazole ring)Stretching1400-1600
C-O (secondary alcohol)Stretching1050-1150

Conformational Analysis

While challenging, detailed analysis of the fingerprint region (below 1500 cm⁻¹) of the IR and Raman spectra can provide insights into the conformational isomers of the molecule, particularly concerning the rotation around the C-C bond connecting the pyrazole ring and the ethanol substituent. Computational studies are often used in conjunction with experimental vibrational data to assign specific bands to different conformers.

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain further structural information through analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, confirming the molecular formula C₅H₈N₂O and a molecular weight of approximately 112.13 g/mol . nih.gov

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways would include the loss of a methyl group ([M-CH₃]⁺), the loss of water ([M-H₂O]⁺), and cleavage of the bond between the pyrazole ring and the ethanol side chain. The resulting fragment ions help to confirm the presence of the pyrazole and ethanol moieties. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the structures of many related pyrazole derivatives have been determined, allowing for a robust prediction of its solid-state characteristics. researchgate.netmdpi.commdpi.com

The crystal packing of this compound would be dominated by hydrogen bonding. The molecule contains two hydrogen bond donor groups (the pyrazole N-H and the alcohol O-H) and two primary hydrogen bond acceptor sites (the pyrazole sp² nitrogen and the alcohol oxygen). This functionality facilitates the formation of extensive hydrogen-bonded networks.

Pyrazole N-H···N Hydrogen Bonds: Unsubstituted 1H-pyrazoles commonly form supramolecular motifs such as dimers, trimers, or catemeric (chain-like) structures through N-H···N hydrogen bonds. researchgate.netmdpi.com

Alcohol O-H···N/O Hydrogen Bonds: The hydroxyl group can act as a hydrogen bond donor to either the pyrazole nitrogen (O-H···N) or the oxygen of another alcohol group (O-H···O). It can also act as a hydrogen bond acceptor from another N-H or O-H group.

These interactions lead to a highly organized three-dimensional lattice. The interplay between strong O-H···N and N-H···O/N interactions, along with weaker C-H···π interactions, dictates the final crystal packing arrangement. imedpub.com The specific motif (e.g., sheets, chains) would depend on the energetic favorability of the possible hydrogen bonding patterns. imedpub.comimedpub.com

This compound possesses a stereocenter at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of enantiomers, (R)- and (S)-1-(1H-pyrazol-4-yl)ethan-1-ol. If an enantiomerically pure form is synthesized, determining its absolute configuration is essential.

One definitive method is anomalous dispersion X-ray crystallography, often performed on a crystal containing a heavy atom. However, for a light-atom molecule like this, other techniques are more common. Should a chiral derivative be prepared, for example by esterification with a chiral acid (like a Mosher's acid derivative), the absolute configuration can often be determined using high-field ¹H NMR spectroscopy. researchgate.net Another powerful, albeit less common, method is the comparison of experimental and theoretically calculated vibrational circular dichroism (VCD) spectra. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The spectrum provides information about the electronic structure, particularly conjugated π-systems.

The pyrazole ring in this compound is an aromatic heterocycle containing a conjugated π-electron system and non-bonding electrons (n) on the nitrogen atoms. Therefore, the expected electronic transitions are:

π → π* transitions: These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For aromatic systems, these often occur below 250 nm.

n → π* transitions: These lower-energy transitions involve promoting an electron from a non-bonding orbital (on a nitrogen atom) to a π* antibonding orbital. youtube.com These absorptions are characteristically less intense than π → π* transitions and occur at longer wavelengths.

The solvent can influence the position of these absorption maxima (λ_max). montana.edu Increasing solvent polarity typically causes a "blue shift" (hypsochromic shift) for n → π* transitions and a "red shift" (bathochromic shift) for π → π* transitions. youtube.com The ethan-1-ol substituent is an auxochrome that may cause a slight shift in the absorption bands of the pyrazole chromophore but is not expected to fundamentally alter the types of transitions observed.

Table 3: Compound Names Mentioned

Compound Name
This compound
(R)-1-(1H-pyrazol-4-yl)ethan-1-ol
(S)-1-(1H-pyrazol-4-yl)ethan-1-ol
1-(1H-pyrazol-4-yl)ethanone
2-(1H-Pyrazol-4-yl)ethanol

Chemical Reactivity and Transformation Pathways

Reactivity of the Hydroxyl Group

The hydroxyl (-OH) group is a primary site for various chemical modifications, including oxidation, etherification, and esterification.

Oxidation Reactions to Ketone Derivatives

The secondary alcohol functionality of 1-(1H-pyrazol-4-yl)ethan-1-ol can be readily oxidized to the corresponding ketone, 1-(1H-pyrazol-4-yl)ethanone. This transformation is a fundamental reaction in organic chemistry. libretexts.orglibretexts.org Various oxidizing agents can be employed to achieve this conversion. organic-chemistry.org Common reagents include chromium-based compounds like chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC). libretexts.org PCC is often preferred for its milder nature, which helps to prevent over-oxidation, particularly in sensitive substrates. libretexts.org Other modern and more environmentally friendly methods may also be applicable.

The general transformation is depicted below:

Scheme 1: Oxidation of this compound to 1-(1H-pyrazol-4-yl)ethanoneGenerated code

Reactant: this compound Product: 1-(1H-pyrazol-4-yl)ethanone uni.lu

This oxidation is significant as it provides access to pyrazole-containing ketones, which are versatile intermediates for further synthetic elaborations. For instance, these ketones can undergo reactions at the carbonyl group or at the adjacent methyl group.

Etherification and Esterification Reactions

The hydroxyl group of this compound can participate in etherification reactions, forming ethers. A common method for ether synthesis is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org

Similarly, esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of an acid catalyst. This reaction yields the corresponding ester. For example, reaction with propanoic acid would yield 1-(1H-pyrazol-4-yl)ethyl propanoate. The pyrazole (B372694) moiety itself is found in various ester-containing compounds of interest in medicinal and agricultural chemistry. gneechem.com

Reaction TypeReagentsProduct Type
EtherificationAlkyl halide, BaseEther
EsterificationCarboxylic acid (or derivative), Acid catalystEster

Reactivity of the Pyrazole Nucleus

The pyrazole ring is an aromatic heterocycle and exhibits reactivity characteristic of such systems. wikipedia.org It can undergo substitution reactions, with the position of substitution being influenced by the existing substituent and the nature of the attacking species.

Electrophilic Aromatic Substitution Reactions

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). uci.edumasterorganicchemistry.commasterorganicchemistry.comyoutube.com The outcome of such reactions is directed by the substituents on the ring. The ethan-1-ol group at the 4-position can influence the regioselectivity of the substitution. Common EAS reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.comlumenlearning.com For instance, bromination can introduce a bromine atom onto the pyrazole ring, likely at a position activated by the existing substituent and the ring nitrogens. The precise location of substitution would require specific experimental investigation.

A general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. uci.edumasterorganicchemistry.com

Nucleophilic Substitution Reactions on Substituted Pyrazole Rings

While the pyrazole ring itself is generally resistant to nucleophilic aromatic substitution, the presence of activating groups or a pre-existing leaving group can facilitate such reactions. For example, if a halogen atom were introduced onto the pyrazole ring via electrophilic substitution, it could potentially be displaced by a nucleophile. This type of reaction is a powerful tool for introducing a wide variety of functional groups onto the pyrazole scaffold.

Rearrangement Reactions and Tautomerism Studies

Unsubstituted NH-pyrazoles can exhibit annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. nih.gov In the case of this compound, this would involve the movement of the N1 proton to the N2 position. While the 4-substituent does not directly participate in this process, its electronic properties can influence the equilibrium between the tautomeric forms.

Rearrangement reactions involving the ethan-1-ol side chain are also conceivable under certain conditions, such as acidic or thermal treatment, but are less commonly reported for this specific compound compared to the reactions of the primary functional groups.

Derivatization for Library Synthesis and Scaffold Diversity

The ketone tautomer, 1-(1H-pyrazol-4-yl)ethanone, is a versatile building block for the synthesis of a wide array of other heterocyclic compounds. Its acetyl group provides a reactive handle for various condensation and cyclization reactions, enabling the creation of diverse chemical libraries for applications such as drug discovery. nih.govnih.gov

Formation of Hybrid Heterocyclic Systems (e.g., oxadiazoles, thiazoles, pyrans, pyridines, triazoles).libretexts.orgresearchgate.netnih.govnih.govacs.orgnih.govyoutube.com

The acetylpyrazole scaffold can be elaborated into more complex hybrid systems through several key reactions:

Oxadiazoles and Triazoles: 1,3,4-Oxadiazoles and 1,2,4-triazoles can be synthesized from the pyrazolyl ethanone (B97240) precursor. A common route involves converting the ketone to a hydrazide, which can then undergo cyclization. For example, reaction with hydrazine (B178648) hydrate (B1144303) forms a pyrazole-3-carboxyhydrazide, a key intermediate. nih.gov This hydrazide can then be treated with various reagents to form the desired five-membered heterocycle. Another approach involves the reaction of the ketone with thiosemicarbazide (B42300) to form a thiosemicarbazone, which can be cyclized to form aminothiadiazoles or aminotriazoles. nih.gov

Thiazoles: The synthesis of thiazole (B1198619) derivatives often proceeds through the Hantzsch thiazole synthesis or related methods. This typically involves the reaction of an α-haloketone with a thioamide. The pyrazolyl ethanone can be halogenated at the acetyl methyl group, and the resulting α-haloketone can be reacted with thiourea (B124793) or a substituted thioamide to yield the corresponding aminothiazole. nih.gov Alternatively, reaction of a pyrazolyl thiosemicarbazone with an α-halocarbonyl compound can also lead to thiazole derivatives. nih.gov

Pyrans and Pyridines: The acetyl group is a key functional group for building pyran and pyridine (B92270) rings. Claisen-Schmidt condensation of 1-(1H-pyrazol-4-yl)ethanone with various aldehydes yields pyrazolyl-chalcones. nih.gov These α,β-unsaturated ketones are versatile intermediates. Reaction of these chalcones with malononitrile (B47326) in the presence of a base can lead to the formation of substituted pyridines. ekb.eg Similarly, pyran rings can be constructed through reactions of pyrazolyl chalcones or other activated intermediates with active methylene (B1212753) compounds.

Annulation Reactions for Condensed Heterocyclic Systems.thieme-connect.com

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool for creating complex polycyclic systems. The pyrazole ring of 1-(1H-pyrazol-4-yl)ethanone can serve as the foundation for building fused heterocyclic systems like pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines. These reactions often involve the condensation of a bifunctional pyrazole derivative with another reagent that provides the atoms for the new ring. For instance, a pyrazole with amino and cyano groups at adjacent positions is a common precursor for fusing a pyrimidine (B1678525) ring. While direct annulation starting from 1-(1H-pyrazol-4-yl)ethanone requires its prior conversion into a suitably functionalized pyrazole, its role as a precursor makes it fundamental to the synthesis of these condensed systems. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 1-(1H-pyrazol-4-yl)ethan-1-ol.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. eurasianjournals.comresearchgate.net For this compound, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), can be used to determine its optimized molecular geometry and various electronic properties. tandfonline.comnih.gov

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For pyrazole derivatives, these calculations help in understanding their chemical behavior and potential as, for example, inhibitors in biological systems. nih.gov

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. researchgate.net In this compound, the nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group are expected to be regions of high electron density (nucleophilic), while the hydrogen atoms of the N-H and O-H groups would be electron-deficient (electrophilic).

Table 1: Representative Calculated Electronic Properties for a Pyrazole Derivative

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.2 D
Note: These values are representative for a generic pyrazole derivative and would need to be specifically calculated for this compound.

Spectroscopic Property Predictions

DFT calculations are also highly effective in predicting spectroscopic properties, which can aid in the characterization of this compound. Theoretical calculations of vibrational frequencies (FTIR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) often show good agreement with experimental data. tandfonline.comresearchgate.net

Vibrational Spectra: Theoretical vibrational analysis can help in the assignment of experimental IR and Raman bands to specific molecular motions. For pyrazole derivatives, characteristic vibrational modes include the N-H and C-H stretching frequencies, as well as ring deformation modes. researchgate.net

NMR Spectra: Calculation of 1H and 13C NMR chemical shifts is a valuable tool for structural elucidation. For pyrazoles, the tautomeric equilibrium can influence the observed chemical shifts, and computational studies can help in understanding these dynamic processes. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. researchgate.net

Mechanistic Studies of Chemical Reactions

Computational chemistry offers a window into the mechanisms of chemical reactions involving this compound, providing details that are often difficult to obtain experimentally.

Transition State Analysis and Reaction Energetics

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates. This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. nih.gov For instance, the synthesis of pyrazoles can be studied computationally to understand the energetics of the cyclization steps. rsc.org Studies on proton transfer reactions in pyrazole systems have utilized computational methods to characterize the transition states and the influence of substituents on the reaction profile. nih.gov

Regioselectivity and Stereoselectivity Predictions

Many reactions involving substituted pyrazoles can lead to multiple products. Computational chemistry can be employed to predict the regioselectivity and stereoselectivity of such reactions. mdpi.com For example, in the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, the regioselectivity is a key consideration. organic-chemistry.orgacs.org By calculating the energies of the possible transition states leading to different regioisomers, the most likely reaction pathway and major product can be predicted. mdpi.com Similarly, for reactions involving the chiral center in this compound, computational methods can help in predicting the stereochemical outcome.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations are powerful for static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. eurasianjournals.com MD simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.gov

By simulating the motion of the molecule, MD can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly relevant for understanding the flexibility of the ethan-1-ol side chain and its orientation relative to the pyrazole ring. Such simulations are also crucial in drug design to understand how a molecule like this compound might bind to a protein target. tandfonline.com

Ligand-Target Interaction Modeling (Molecular Docking)

Extensive searches of scientific literature and chemical databases did not yield specific molecular docking studies focused solely on this compound. Research in this area tends to concentrate on more complex pyrazole derivatives, exploring their potential as inhibitors for various biological targets. However, the principles of molecular docking can be applied to understand the hypothetical interactions of this compound with protein active sites.

Investigation of Binding Affinities to Biological Macromolecules (e.g., Enzymes, Receptors)

There is no specific data available from public research on the binding affinities of this compound to particular enzymes or receptors. Computational studies on related pyrazole derivatives have shown that the pyrazole scaffold is a versatile core for developing inhibitors for a range of protein targets, including kinases and metabolic enzymes. nih.govnih.govnih.gov

For instance, docking studies on various pyrazole derivatives have been conducted to assess their potential as inhibitors for targets like VEGFR-2, Aurora A, and CDK2, which are crucial in cancer research. nih.govnih.gov These studies calculate binding energies to predict the strength of the interaction. A lower binding energy generally suggests a more stable and potent inhibitor. nih.gov While no such values are published for this compound itself, research on analogous compounds provides a framework for how it might interact.

The table below illustrates typical binding energy data found for various pyrazole derivatives against different protein targets, as reported in the literature. It is important to note that these values are for related, but structurally distinct, compounds.

Derivative ClassTarget ProteinPDB CodeBinding Energy (kJ/mol)
Pyrazole-thiadiazoleVEGFR-22QU5-10.09 nih.gov
Pyrazole-thiadiazoleAurora A2W1G-8.57 nih.gov
Pyrazole-thiadiazoleCDK22VTO-10.35 nih.gov
Pyrazole-triazoleα-amylase1B2Y-7.21 nih.gov
Pyrazole-triazoleα-glucosidase3A4A-7.63 nih.gov

Prediction of Putative Molecular Interactions

While specific predictive studies for this compound are not available, analysis of docking studies on other pyrazole-containing ligands allows for the prediction of its likely interaction patterns. The key functional groups of this compound—the pyrazole ring and the ethanol (B145695) substituent—would govern its binding.

Pyrazole Ring: The two nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. This allows the ring to form crucial hydrogen bonds with amino acid residues in a protein's active site, such as glutamate, aspartate, and the peptide backbone, effectively anchoring the molecule. nih.gov

Ethanol Group: The hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor, capable of forming strong interactions with polar residues like serine, threonine, and tyrosine. nih.gov

Hydrophobic Interactions: The carbon backbone of the molecule can engage in van der Waals or hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine within the binding pocket.

In studies of pyrazole derivatives targeting various kinases, interactions with key hinge region amino acids are often observed, which is a common binding mode for kinase inhibitors. nih.gov For example, in a study on pyrazole derivatives as VEGFR-2 inhibitors, key interactions involved hydrogen bonds with Cys919 and Asp1046. nih.gov

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Specific computational Structure-Activity Relationship (SAR) studies for this compound have not been published. SAR studies in medicinal chemistry aim to understand how modifying the chemical structure of a compound affects its biological activity. Computationally, this is often done through techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), which correlates the physicochemical properties of a series of molecules with their known activities. nih.gov

For the broader class of pyrazole derivatives, computational SAR studies have been instrumental. nih.govacs.org These studies have highlighted several general principles:

Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring are critical for determining both potency and selectivity for a given biological target. Adding bulky or lipophilic groups can enhance binding by accessing deeper hydrophobic pockets within the receptor. acs.org

Role of Hydrogen Bonding: The ability to form specific hydrogen bonds is often a key determinant of activity. SAR studies on pyrazole-based inhibitors frequently show that maintaining or enhancing these interactions through structural modification leads to improved biological effect. nih.gov

Conformational Rigidity: Introducing conformational constraints, for example by incorporating the pyrazole into a fused ring system, can sometimes lead to an increase in binding affinity by reducing the entropic penalty of binding.

A computational SAR study on a series of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) derivatives as CCR1 antagonists, for example, developed 3D-QSAR models that provided contour maps. nih.gov These maps indicated regions where steric bulk or specific electrostatic properties (positive or negative) would be favorable or unfavorable for activity, guiding the design of more potent molecules. nih.gov Although this data is not for this compound, it exemplifies the computational approaches used to understand SAR in related compounds.

Advanced Applications in Chemical Sciences

Role as Versatile Building Blocks in Organic Synthesis

The structural attributes of 1-(1H-pyrazol-4-yl)ethan-1-ol make it a valuable building block in the field of organic synthesis. Its pyrazole (B372694) core and reactive ethanol (B145695) substituent allow for a wide range of chemical modifications, enabling the construction of diverse and complex molecular frameworks.

Precursors for Complex Chemical Architectures

The pyrazole moiety is a key feature in many biologically active molecules and approved drugs. nih.gov The compound this compound serves as a starting point for synthesizing more intricate structures. For instance, the pyrazole ring can be functionalized at various positions, and the ethanol side chain can undergo oxidation, substitution, or elimination reactions to introduce new functionalities. This versatility allows chemists to build complex architectures with specific three-dimensional arrangements, which is crucial for applications in materials science and drug discovery. The synthesis of pyrazolo[3,4-b]quinoline systems, for example, can be achieved using pyrazole derivatives, highlighting the utility of the pyrazole core in creating fused heterocyclic systems. mdpi.com

Intermediates in Multi-Step Syntheses

In multi-step synthetic sequences, this compound and its derivatives often act as crucial intermediates. spast.org The synthesis of various pharmacologically active compounds relies on the pyrazole scaffold. spast.org For example, the synthesis of substituted pyrazoles can be achieved through various methods, including the reaction of diarylhydrazones with vicinal diols or the Vilsmeier-Haack reaction of 2-acyl benzofurohydrazones. spast.org These synthetic strategies underscore the importance of pyrazole-containing intermediates in accessing a broad range of target molecules. The ability to perform sequential reactions on the pyrazole ring and the ethanol side chain in a controlled manner is a key advantage in the total synthesis of complex natural products and designed molecules.

Applications in Medicinal Chemistry Research (excluding clinical data)

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. nih.gov Consequently, this compound is a compound of significant interest for the development of new therapeutic agents.

Scaffold Development for New Drug Prototypes

The pyrazole ring system is a cornerstone in the design of new drug prototypes. nih.govspast.org The structural framework of this compound provides an excellent starting point for generating libraries of compounds for high-throughput screening. By modifying the substituents on the pyrazole ring and the ethanol side chain, medicinal chemists can systematically explore the structure-activity relationships (SAR) of new compound series. For example, derivatives of this compound can be designed to interact with specific biological targets. The synthesis of 1H-pyrazole-1-carbothioamide derivatives, which have shown potential as COX-2 inhibitors, illustrates how the pyrazole scaffold can be elaborated to create potent and selective enzyme inhibitors. biointerfaceresearch.com

Exploration of Potential Biological Target Modulation

Derivatives of this compound are actively being investigated for their ability to modulate the activity of various biological targets. The pyrazole core is found in drugs targeting a wide range of diseases, including cancer and inflammatory conditions. nih.govnih.gov For instance, pyrazole derivatives have been designed as inhibitors of kinases such as JAK2/3 and Aurora A/B, which are implicated in cancer. nih.gov Other pyrazole-containing compounds have been explored as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes. chemmethod.com The versatility of the pyrazole scaffold allows for the fine-tuning of electronic and steric properties to achieve high affinity and selectivity for a given biological target.

Catalysis and Ligand Design

The nitrogen atoms in the pyrazole ring of this compound make it and its derivatives suitable candidates for use as ligands in coordination chemistry and catalysis. The ability to form stable complexes with a variety of metal ions is a key property of pyrazole-based ligands.

While direct applications of this compound in catalysis and ligand design are still an emerging area of research, the broader class of pyrazole-containing molecules has shown significant promise. Pyrazole derivatives can be incorporated into larger ligand frameworks to modulate the catalytic activity and selectivity of metal complexes. For example, they can be used in the design of catalysts for cross-coupling reactions or asymmetric synthesis. The development of new catalytic systems often relies on the synthesis of novel ligands with tailored electronic and steric properties, and the pyrazole scaffold offers a versatile platform for achieving this.

Coordination Chemistry and Metal Complex Formation

Pyrazole and its derivatives are well-regarded as highly versatile ligands in coordination chemistry due to the ability of their nitrogen atoms to form stable complexes with a wide array of metal ions. researchgate.netresearchgate.net The compound this compound is no exception, possessing the characteristic N-unsubstituted pyrazole ring that can act as a Brønsted acid and a Lewis base. This amphiprotic nature allows it to coordinate to metal centers in either its neutral form or as a deprotonated pyrazolate anion. nih.gov

Research on related pyrazole derivatives has demonstrated their ability to form diverse metal complexes, ranging from simple mononuclear species to complex polynuclear clusters and coordination polymers. researchgate.netrsc.orgnih.gov For instance, pyrazole-based ligands have been successfully used to synthesize complexes with transition metals such as copper (Cu), zinc (Zn), cadmium (Cd), cobalt (Co), ruthenium (Ru), and osmium (Os). researchgate.netrsc.orgacs.org The resulting architectures can vary significantly, including square planar, octahedral, and more complex geometries, often stabilized by hydrogen bonding involving the ligand's functional groups. figshare.comnih.gov

Table 1: Examples of Metal Complexes with Pyrazole-Based Ligands
LigandMetal IonResulting Complex TypeCoordination GeometryReference
3-methyl-1H-pyrazole-4-carboxylic acidCd(II), Co(II)Mononuclear and 3D coordination polymerNot Specified rsc.org
Naphthyl pyrazole ligandsCu(II)Mononuclear complexesSquare planar or Octahedral nih.gov
Pyrazole-acetamide ligandCd(II), Cu(II), Fe(III)Mononuclear complexesNot Specified nih.gov
3-trifluoromethyl-5-(2-pyridyl)pyrazoleRu(II), Os(II)Mononuclear complexesOctahedral acs.org

Ligand Applications in Homogeneous and Heterogeneous Catalysis

The metal complexes formed from pyrazole-based ligands, such as this compound, have significant potential as catalysts in a variety of chemical transformations. The pyrazole framework is crucial for creating catalytically active metal centers, and the substituents on the ring can be tailored to fine-tune the catalyst's activity and selectivity. bohrium.com

One area of application is in oxidation catalysis. Copper complexes derived from pyrazole ligands have shown excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of catecholase enzymes. bohrium.com The efficiency of these catalysts is dependent on the solvent, the counter-anion of the metal salt, and the ligand-to-metal ratio. bohrium.com Furthermore, complexes of pyrazole derivatives have been investigated as bifunctional catalysts for important energy-related reactions, such as the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR). rsc.org

In the realm of organic synthesis, ruthenium complexes bearing pyrazole-containing ligands have proven to be effective catalysts for the acceptorless dehydrogenation (AD) of alcohols to produce aldehydes. rsc.org This process is environmentally friendly as the only byproduct is dihydrogen gas. These catalysts also show promise in sequential reactions, such as the condensation of primary and secondary alcohols to form α,β-unsaturated ketones. rsc.org Another significant application is in transfer hydrogenation reactions, where pyrazole-ruthenium complexes catalyze the reduction of various substrates, including acetophenone, nitriles, and esters, using simple alcohols like isopropanol (B130326) or ethanol as the hydrogen source. nih.govcore.ac.uk

Table 2: Catalytic Applications of Pyrazole-Metal Complexes
Ligand TypeMetalCatalytic ReactionKey FindingReference
(3,5-dimethyl-1H-pyrazol-1-yl)methanol derivativesCu(II)Catechol oxidationExcellent catalytic activity, dependent on solvent and metal salt. bohrium.com
3-methyl-1H-pyrazole-4-carboxylic acidCo(II)Oxygen Evolution/Reduction (OER/ORR)Exhibited excellent catalytic activity for OER. rsc.org
2,6-bis(1H-pyrazol-3-yl)pyridinesRu(II)Acceptorless dehydrogenation of alcoholsHigh selectivity for aldehydes (up to 99% yield). rsc.org
Pincer-type pyrazole ligandsRu(II)Transfer hydrogenation of acetophenoneDemonstrated catalytic activity in hydrogenation reactions. nih.gov
Bidentate pyrazolyl-phosphine ligandsRu(II)Transfer hydrogenation of nitriles and estersEfficient reduction using 2-propanol or ethanol as a hydrogen source. core.ac.uk

Material Science and Advanced Functional Materials

The versatility of this compound extends into the field of material science, where it can serve as a critical component in the design of advanced functional materials with specific optical and protective properties.

Components in Fluorescent and Luminescent Materials

Metal complexes incorporating pyrazole-based ligands are known to exhibit interesting photophysical properties, making them candidates for fluorescent and luminescent materials. The emission characteristics of these materials are highly tunable and depend on factors such as the choice of metal ion, the ligand structure, and intermolecular interactions in the solid state. nih.gov

Complexes of cadmium(II) with pyrazole-carboxylic acid ligands have been shown to display solid-state green fluorescence at room temperature. rsc.org Similarly, copper(I) complexes with pyridine-pyrazole ligands can produce bright yellow-green emission, with the quantum yield being dramatically influenced by the rigidity and bulkiness of ancillary phosphine (B1218219) ligands. nih.gov Research has also shown that osmium(II) complexes with pyridyl-pyrazolate ligands can exhibit strong, rare blue phosphorescence in solution at room temperature, a property attributed to the heavy-atom effect of osmium and the specific orientation of the ligands. acs.org The coordination of this compound to such metals could yield novel materials with tailored luminescent properties for applications in sensors, displays, and lighting. The hydroxyl group could further influence the photophysical behavior through hydrogen bonding or by acting as a secondary coordination site.

Strictly Excluding Clinical Human Trial Data, Dosage/administration, Safety/adverse Effects

In Vitro Cytotoxicity and Antiproliferative Effects

Evaluation on Cancer Cell Lines (e.g., MCF7, PC3, HEp-2)

There is a significant body of research on the cytotoxic effects of various pyrazole (B372694) derivatives against a range of cancer cell lines. For instance, studies have demonstrated the antiproliferative activities of compounds like TOSPYRQUIN, TOSIND, and others on cell lines such as the breast adenocarcinoma line MCF7 and the prostate cancer line PC3. However, specific data detailing the cytotoxic or antiproliferative effects of 1-(1H-pyrazol-4-yl)ethan-1-ol on MCF7, PC3, or the epidermoid carcinoma cell line HEp-2 are not available in the reviewed literature.

Biocompatibility Studies with Normal Cell Lines (e.g., NCTC fibroblasts)

The biocompatibility of a compound with non-cancerous cell lines is a critical aspect of preclinical assessment. While such studies are integral to drug development, no specific research was identified that evaluates the biocompatibility of This compound with normal cell lines like NCTC fibroblasts.

Anti-inflammatory Properties and Mechanisms

The anti-inflammatory potential of pyrazole-based compounds is well-documented, with many derivatives being investigated for their ability to modulate key inflammatory pathways.

In Vitro Enzyme Inhibition Assays (e.g., COX-1, COX-2)

The inhibition of cyclooxygenase (COX) enzymes is a primary mechanism for many anti-inflammatory drugs. Numerous studies have explored the inhibitory activity of complex pyrazole hybrids and polysubstituted pyrazoles on COX-1 and COX-2. These investigations often aim to develop selective COX-2 inhibitors to minimize gastrointestinal side effects associated with non-selective NSAIDs. However, there is no specific data available from in vitro enzyme inhibition assays for This compound .

Modulation of Inflammatory Mediators (e.g., TNF-α, IL-6)

The modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is another important anti-inflammatory mechanism. Research on various pyrazole derivatives has shown their capacity to influence the production of these mediators. Nevertheless, studies specifically detailing the effect of This compound on TNF-α and IL-6 levels are absent from the current scientific literature.

Protein Denaturation and Cell Membrane Protection Assays

Protein denaturation and cell membrane stabilization assays are common in vitro methods to screen for anti-inflammatory activity. Some studies on newly synthesized heterocyclic derivatives incorporating a pyrazole moiety have utilized these assays. However, no specific findings related to the activity of This compound in these assays have been reported.

Antimicrobial Efficacy

The search for novel antimicrobial agents is a critical endeavor in the face of rising drug resistance. nih.gov Pyrazole derivatives have emerged as a promising scaffold in this area, demonstrating a broad spectrum of activity against bacteria, fungi, and other microorganisms. researchgate.netnih.gov

Antibacterial Activity

The antibacterial potential of pyrazole-containing compounds has been extensively investigated against both Gram-positive and Gram-negative bacteria, including common pathogens like Escherichia coli and Staphylococcus aureus.

A study on 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles revealed that these compounds exhibit antimicrobial activities against both methicillin-susceptible and methicillin-resistant S. aureus (MRSA). researchgate.net Another series of pyrazole derivatives, specifically those with a thiazolidinone-clubbed structure, have shown moderate antibacterial activity against E. coli. researchgate.netsemanticscholar.org Similarly, pyrazole-nucleus-containing benzofuran (B130515) substitutions have demonstrated potent growth inhibition of S. aureus and E. coli. nih.gov

Research into pyrazole ligands and their copper(II) complexes indicated good activity against E. coli. nih.govfrontiersin.org However, in this particular study, the tested compounds did not show an inhibitory effect on S. aureus. nih.govfrontiersin.org Further highlighting the broad-spectrum potential, imidazo-pyridine substituted pyrazole derivatives have been reported as potent antibacterial agents against both Gram-positive and Gram-negative bacterial strains. nih.gov

The following table summarizes the antibacterial activity of various pyrazole derivatives against E. coli and S. aureus.

Derivative ClassTarget BacteriaActivity LevelReference
5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitrilesS. aureus (including MRSA)Active researchgate.net
Thiazolidinone-clubbed pyrazolesE. coliModerate researchgate.netsemanticscholar.org
Pyrazole-nucleus-containing benzofuran substitutionS. aureus, E. coliPotent nih.gov
Pyrazole ligands and their Cu(II) complexesE. coliGood nih.govfrontiersin.org
Pyrazole ligands and their Cu(II) complexesS. aureusInactive nih.govfrontiersin.org
Imidazo-pyridine substituted pyrazolesGram-positive & Gram-negativePotent nih.gov

Antifungal and Antimalarial Activity

Beyond bacteria, the antimicrobial reach of pyrazole derivatives extends to fungi and parasites responsible for malaria. Pyrazole-based compounds have been shown to disrupt fungal cell membrane integrity and interfere with essential metabolic pathways in parasites. researchgate.net

Several studies have highlighted the antifungal properties of pyrazole derivatives. For instance, certain pyrazole analogues have demonstrated significant activity against Aspergillus niger and Microsporum audouinii. nih.gov Specifically, one compound showed high activity against A. niger, while another had equipotent activity against M. audouinii when compared to the standard drug Clotrimazole. nih.gov The synthesis of 1,2,4-oxadiazole (B8745197) derivatives has also yielded compounds with significant antifungal activity against a range of plant pathogenic fungi. mdpi.com

In the realm of antimalarial research, pyrazole and pyrazoline derivatives are considered pharmacologically important scaffolds. nih.gov The emergence of drug resistance in malaria parasites necessitates the discovery of new and effective antimalarial agents. nih.gov Studies have shown that some 1H-pyrazole derivatives possess notable antimalarial activity in mouse models infected with Plasmodium berghei. pjps.pk For example, a specific 1H-pyrazole derivative demonstrated the highest antimalarial activity with a suppression of 70.26%. pjps.pk Furthermore, chloroquine-pyrazole analogues have been evaluated for their antimalarial activity against chloroquine-resistant Plasmodium falciparum, with some derivatives showing significant in vitro activity. nih.gov

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the development of new anti-TB agents is urgently needed. nih.gov Pyrazole-containing derivatives have shown promising potency in this area. nih.gov

Numerous studies have focused on the synthesis and evaluation of pyrazole derivatives for their antitubercular activity. A series of novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated in vitro against Mycobacterium tuberculosis H37Rv, with several compounds showing significant activity. thieme-connect.com Similarly, a series of pyrazole-4-carboxamide derivatives were tested, and some exhibited notable antitubercular activity against the MTB H37Rv strain. japsonline.com

The following table presents data on the antitubercular activity of selected pyrazole derivatives.

Derivative ClassTargetActivityReference
3,5-diaryl-4,5-dihydro-1H-pyrazole derivativesMycobacterium tuberculosis H37RvSignificant thieme-connect.com
Pyrazole-4-carboxamide derivativesMycobacterium tuberculosis H37RvNoticeable japsonline.com
Pyrazolylpyrazoline-clubbed triazole and tetrazole hybridsM. tuberculosis H37RVPotent acs.org
General Pyrazole DerivativesMycobacterium tuberculosisPromising Potency nih.govexlibrisgroup.com

Neurological Activities (Pre-clinical Models)

The versatility of the pyrazole scaffold extends to the central nervous system, with derivatives exhibiting a range of neurological activities, including anxiolytic-like effects and neuroprotective mechanisms. nih.gov

Anxiolytic-like Effects (e.g., Elevated Plus Maze, Light-Dark Box)

Pre-clinical models of anxiety, such as the elevated plus maze (EPM) and the light-dark box test, are standard tools for evaluating the anxiolytic potential of new compounds. nih.govresearchgate.net The EPM assesses anxiety-related behavior by measuring the rodent's willingness to explore the open, exposed arms of the maze versus the enclosed, protected arms. nih.govresearchgate.net An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect. nih.govresearchgate.net Similarly, the light-dark box test measures the time spent in a brightly lit compartment versus a dark one, with more time in the light area suggesting reduced anxiety. nih.gov

A specific pyrazole derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), has demonstrated anxiolytic-like activity in both the EPM and light-dark box tests. nih.govresearchgate.net In the EPM, LQFM032 increased the number of entries and the time spent in the open arms. nih.govresearchgate.net In the light-dark box test, it increased the number of transitions and the time spent in the light area. nih.govresearchgate.net Further investigation revealed that these effects were mediated through benzodiazepine (B76468) and nicotinic pathways. nih.govresearchgate.net Other studies on 4,5-dihydro-1H-pyrazole derivatives have also reported anxiolytic-like effects in hole-board and plus-maze tests. researchgate.net

Neuroprotective Mechanisms

Neuroprotection is a critical area of research for treating neurodegenerative disorders. nih.gov Pyrazole derivatives have shown potential in this domain by modulating various pathways involved in neuronal survival and inflammation. researchgate.net

Research has indicated that pyrazole scaffolds can exert neuroprotective effects by modulating neurotransmitter signaling, enhancing neuronal survival, and reducing neuroinflammation. researchgate.net For example, a pyrazole derivative of curcumin, CNB-001, was found to have broad neuroprotective activity. mdpi.com Studies on pyrazolone (B3327878) derivatives have shown that they can ameliorate seizures, oxidative stress, and inflammatory cascades by regulating pathways like NF-κB/TNF-α/ROS. nih.govresearchgate.net

Furthermore, certain pyrazole and pyrazolo[3,4-d]pyridazine derivatives have been evaluated for their neuroprotective activity against 6-hydroxydopamine (6-OHDA)-induced neuroblastoma SH-SY5Y cell death, a model for Parkinson's disease. researchgate.net Several of these compounds exhibited significant cell protection, with one pyrazolo[3,4-d]pyridazine compound showing over 100% relative neuroprotection. researchgate.net The anti-inflammatory properties of these compounds, such as the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, are believed to contribute to their neuroprotective effects. researchgate.net

Other Investigated Biological Activities

Antioxidant Properties

Direct studies on the antioxidant properties of this compound have not been identified. However, the pyrazole and pyrazolone scaffolds are recognized for their antioxidant potential. Research into related compounds, such as phenyl-pyrazolone derivatives, has demonstrated their capacity to act as scavengers of oxygen free radicals. This activity is reminiscent of the drug edaravone (B1671096), a pyrazolone-based compound used for its potent antioxidant effects. researchgate.netmdpi.com The antioxidant mechanism of edaravone is well-established, involving the scavenging of a wide variety of oxygen free radicals. mdpi.com

Studies on other pyrazole derivatives have also highlighted their antioxidant capabilities. For instance, certain 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives have been synthesized and evaluated as potent antioxidants. nih.gov Similarly, 4-aminopyrazol-5-ols, which are analogs of edaravone, have exhibited significant antioxidant activity in various assays. researchgate.net The introduction of amino and hydroxyl groups into the pyrazole nucleus has been suggested as an important factor for this antioxidant activity. researchgate.net

The antioxidant activity of some phenyl-pyrazolone derivatives has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results, summarized in the table below, indicate varying levels of efficacy among the tested compounds, with some showing antioxidant capacity comparable to edaravone.

CompoundEC₅₀ (μM) in DPPH AssayReference
Edaravone (EDA)34-36 mdpi.com
Phenyl-Pyrazolone Derivative 234-36 mdpi.com
Phenyl-Pyrazolone Derivative 334-36 mdpi.com
Phenyl-Pyrazolone Derivative 5>36 mdpi.com
Phenyl-Pyrazolone Derivative 1>36 mdpi.com
Phenyl-Pyrazolone Derivative 497 mdpi.com

Cardiovascular Effects (e.g., vascular relaxation, sympathoinhibition)

There is no specific research detailing the cardiovascular effects of this compound. However, studies on structurally related pyrazole compounds have revealed significant cardiovascular activities.

A novel choline (B1196258) analog, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), has been shown to produce sympathoinhibitory, hypotensive, and antihypertensive effects. researchgate.net Intravenous and intracerebroventricular administration of LQFM032 in rats led to a reduction in mean arterial pressure, heart rate, and renal sympathetic nerve activity. researchgate.net Furthermore, this compound induced concentration-dependent relaxation in isolated endothelium-intact aortic rings. researchgate.net The cardiovascular effects of LQFM032 are thought to be mediated through the cholinergic-nitric oxide signaling pathway, with evidence suggesting the involvement of muscarinic receptors. researchgate.net

Another pyrazole derivative, 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (compound 7a), has been investigated for its cardiovascular profile in the context of its anti-inflammatory properties. nih.gov This compound was found to have a more favorable cardiac profile compared to celecoxib, a known COX-2 inhibitor associated with cardiovascular side effects. nih.gov The study of cardiac biomarkers and inflammatory cytokines indicated a cardioprotective effect. nih.gov

The vasorelaxant effects of these compounds are often linked to the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway and influences on calcium channels.

Enzyme Inhibition Studies (e.g., arylamine N-acetyltransferase, LRRK2)

While there is no information on the inhibition of arylamine N-acetyltransferase by this compound, the pyrazole scaffold is a key feature in inhibitors of other enzymes, notably Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a common genetic cause of Parkinson's disease, making LRRK2 a significant therapeutic target. nih.govnih.gov

Several research programs have focused on developing potent and selective LRRK2 inhibitors based on a pyrazole core. For example, a series of 1H-pyrazole biaryl sulfonamides has been discovered as a novel structural class of potent and selective inhibitors of the G2019S mutant of LRRK2. nih.gov Optimization of these compounds has led to the identification of inhibitors with high potency in both biochemical and cellular assays. nih.gov

Another line of research has focused on aminopyrazole-based LRRK2 inhibitors. By modifying a lead aminopyrazole compound, researchers have developed highly potent, selective, and brain-penetrant LRRK2 inhibitors such as GNE-0877 and GNE-9605. nih.gov These compounds demonstrated metabolic stability and the ability to penetrate the brain in multiple species, supporting their use in further preclinical studies. nih.gov

The table below summarizes the inhibitory activity of selected pyrazole-based LRRK2 inhibitors.

CompoundTargetInhibitory Activity (IC₅₀ or EC₅₀)Reference
1H-Pyrazole Biaryl-Sulfonamide 8GS-LRRK2IC₅₀ = 15 nM nih.gov
1H-Pyrazole Biaryl-Sulfonamide 5GS-LRRK2IC₅₀ = 50 nM nih.gov
1H-Pyrazole Biaryl-Sulfonamide 7GS-LRRK2EC₅₀ = 2.1 μM (cellular) nih.gov
1H-Pyrazole Biaryl-Sulfonamide 3GS-LRRK2EC₅₀ = 5.1 μM (cellular) nih.gov
GNE-0877LRRK2Potent and selective inhibitor nih.gov
GNE-9605LRRK2Potent and selective inhibitor nih.gov

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

While classical methods for pyrazole (B372694) synthesis exist, future research should focus on developing more efficient, selective, and scalable routes to 1-(1H-pyrazol-4-yl)ethan-1-ol and its analogs. Key areas for investigation include:

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions could provide a rapid and atom-economical pathway to highly substituted pyrazole ethanols. mdpi.com MCRs often enhance efficiency by minimizing intermediate isolation steps, saving time and resources. mdpi.comresearchgate.net

Chemoenzymatic Synthesis: The use of enzymes, such as transaminases or ketoreductases, offers a highly stereoselective approach to producing chiral versions of this compound. A chemoenzymatic one-pot procedure has been successfully developed for a similar chiral amine, suggesting its applicability in this context for creating enantiomerically pure compounds. researchgate.net

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety for handling hazardous reagents, and easier scalability compared to traditional batch processes.

Novel Catalytic Systems: Exploration of new catalysts, including nano-catalysts and reusable solid-supported catalysts, could lead to higher yields and simpler purification procedures. nih.gov

Synthetic ApproachPotential AdvantagesRelevant Research Focus
Multicomponent ReactionsAtom economy, reduced steps, diversity generationOne-pot synthesis of pyrazole derivatives mdpi.com
Chemoenzymatic SynthesisHigh stereoselectivity, mild reaction conditionsGreen synthesis of chiral amines researchgate.net
Flow ChemistryEnhanced control, scalability, safetyProcess intensification for fine chemical synthesis
Novel CatalysisHigh efficiency, reusability, easy work-upNano-ZnO catalyzed synthesis of pyrazoles nih.gov

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial. Future work should employ advanced spectroscopic methods:

Multi-dimensional NMR Spectroscopy: Techniques like HSQC, HMBC, and NOESY will be invaluable for the unambiguous assignment of complex derivative structures.

Solid-State NMR (ssNMR): This technique can provide insights into the crystal packing and intermolecular interactions in the solid state, which is particularly relevant for understanding polymorphism.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for accurate mass determination, while techniques like ion-mobility mass spectrometry could be used to separate and characterize isomeric and tautomeric forms. google.com

Vibrational Spectroscopy: A combined experimental (FT-IR, Raman) and computational (DFT) approach can lead to a detailed understanding of the vibrational modes and the influence of substituents and hydrogen bonding. rsc.orgmdpi.com

Deeper Mechanistic Understanding through Computational Studies

Computational chemistry offers powerful tools to complement experimental work. Future research should leverage these methods for:

Reaction Mechanism Elucidation: DFT calculations can be used to model reaction pathways for the synthesis of this compound, helping to optimize reaction conditions. mdpi.com

Prediction of Properties: QSAR (Quantitative Structure-Activity Relationship) and 3D-QSAR studies can predict the biological activity of new derivatives, guiding synthetic efforts towards more potent compounds. nih.gov

Spectroscopic Prediction: Calculating NMR and IR spectra can aid in the structural confirmation of newly synthesized molecules. rsc.orgmdpi.com

Understanding Intermolecular Interactions: Computational models can shed light on hydrogen bonding patterns and other non-covalent interactions that govern the supramolecular assembly and crystal packing of these compounds. rsc.org

Exploration of New Chemical Transformations and Derivatizations

The dual functionality of this compound provides a rich platform for creating diverse chemical entities. Future efforts should explore:

Derivatization of the Hydroxyl Group: Reactions such as esterification, etherification, and oxidation to the corresponding ketone, 1-(1H-pyrazol-4-yl)ethanone, would yield a wide array of new compounds with potentially different physicochemical and biological properties. nih.govbldpharm.com

Modification of the Pyrazole Ring: N-alkylation or N-arylation of the pyrazole ring can significantly alter the molecule's properties. Furthermore, electrophilic substitution on the pyrazole ring, where possible, could introduce additional functional groups.

Cyclization Reactions: The hydroxyl group and the pyrazole ring can be used as handles to construct fused heterocyclic systems, leading to novel molecular scaffolds. cardiff.ac.uknih.gov

TransformationPotential Outcome
Oxidation of alcoholAccess to 1-(1H-pyrazol-4-yl)ethanone derivatives
N-alkylation/arylationModulation of solubility and biological activity
Esterification/EtherificationCreation of prodrugs or compounds with altered lipophilicity
CyclocondensationSynthesis of novel fused pyrazole-based heterocycles

Identification of Novel Biological Targets and Therapeutic Applications (Pre-clinical)

The pyrazole scaffold is a well-established pharmacophore. nih.govresearchgate.netnih.gov A systematic preclinical evaluation of this compound and its derivatives is a critical future direction.

Broad-Spectrum Screening: Initial screening against a wide range of biological targets, including kinases, GPCRs, and various enzymes, could uncover new therapeutic opportunities. Pyrazole derivatives have shown promise as inhibitors of JAK2/3 and Aurora A/B kinases. nih.gov

Targeted Library Synthesis: Based on initial screening hits or computational predictions, focused libraries of derivatives should be synthesized to optimize potency and selectivity for specific biological targets like CCR1 or DPP-IV. nih.govchemmethod.com

Investigation of Diverse Activities: Research should not be limited to one therapeutic area. Pyrazoles have demonstrated a wide range of activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. nih.govmdpi.commdpi.com

Integration with Supramolecular Chemistry and Nanotechnology

The hydrogen-bonding capabilities of the pyrazole N-H and the hydroxyl group make this compound an excellent candidate for applications in materials science.

Coordination Polymers and MOFs: The pyrazole moiety can act as a ligand to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, and sensing. rsc.org

Self-Assembled Monolayers (SAMs): The molecule could be used to functionalize surfaces, such as gold nanoparticles or silicon wafers, through the formation of SAMs, enabling the development of new sensors or biocompatible coatings.

Liquid Crystals: Appropriate derivatization could lead to the formation of pyrazole-based liquid crystals, a class of materials with interesting optical and electronic properties. mdpi.com

Sustainable Synthesis and Green Chemistry Approaches

Adherence to the principles of green chemistry is paramount in modern chemical research. researchgate.netthieme-connect.com Future synthetic work on this compound should prioritize:

Aqueous Reaction Media: Developing synthetic methods that proceed in water would significantly reduce the reliance on volatile organic solvents. researchgate.netthieme-connect.com

Solvent-Free Reactions: Reactions conducted under solvent-free conditions, for example by grinding or using microwave irradiation, represent a highly environmentally friendly approach. tandfonline.comnih.gov

Use of Recyclable Catalysts: Employing catalysts that can be easily recovered and reused for multiple reaction cycles improves the economic and environmental viability of the synthesis. researchgate.net

Energy Efficiency: The use of alternative energy sources like microwaves or ultrasound can often reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Reducing AgentNaBH4 (2 eq.)85–90%
SolventMethanol/THF (1:1)Prevents over-reduction
Temperature0–5°C (slow addition)Minimizes side reactions

Q. Table 2. Biological Activity of Derivatives

DerivativeTarget (IC50)Antimicrobial (MIC, μg/mL)
Parent CompoundN/A>100 (Inactive)
1-Nitro DerivativeTrkA: 0.8 μM 12.5 (S. aureus)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.